molecular formula C9H17NO B217843 trans-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene CAS No. 101555-40-2

trans-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene

Cat. No. B217843
CAS RN: 101555-40-2
M. Wt: 166.26 g/mol
InChI Key: BTLRDSPISZYIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene, also known as trans-8-OT, is a bicyclic compound that has been studied for its potential therapeutic properties. It is a natural product isolated from the roots of the plant Valeriana jatamansi, which has been traditionally used in Ayurvedic medicine for its sedative and anxiolytic effects.

Mechanism of Action

The mechanism of action of trans-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene is not fully understood, but it is believed to modulate the GABAergic system by enhancing the binding of GABA to its receptors. This results in an increase in the inhibitory neurotransmission, which leads to its sedative and anxiolytic effects. Trans-8-OT has also been shown to inhibit the activity of pro-inflammatory cytokines and oxidative stress markers, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
Trans-8-OT has been shown to have several biochemical and physiological effects, including the modulation of the GABAergic system, inhibition of pro-inflammatory cytokines, and antioxidant activity. It has also been reported to have anticonvulsant effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using trans-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. Additionally, its sedative and anxiolytic effects may make it a useful tool for studying the GABAergic system and its role in anxiety and sleep disorders. However, one limitation is that the mechanism of action of trans-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene is not fully understood, which may make it difficult to interpret its effects in certain experiments.

Future Directions

There are several future directions for research on trans-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene. One area of interest is its potential as a treatment for anxiety and sleep disorders, as well as its possible use as an adjuvant therapy for epilepsy. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as an anti-inflammatory and neuroprotective agent. Finally, the development of new synthesis methods may allow for the production of more stable and potent analogs of trans-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene for use in future studies.

Synthesis Methods

The synthesis of trans-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene can be achieved through various methods, including extraction from natural sources or chemical synthesis. One common method involves the reduction of 2-methoxy-1,2,3,4-tetrahydronaphthalene using sodium borohydride in methanol, followed by the isomerization of the resulting cis-8-OT to trans-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene using a palladium catalyst.

Scientific Research Applications

Trans-8-OT has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have sedative, anxiolytic, and anticonvulsant effects in animal models, which may be attributed to its ability to modulate the GABAergic system. Additionally, trans-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene has been reported to have anti-inflammatory, antioxidant, and neuroprotective effects.

properties

CAS RN

101555-40-2

Product Name

trans-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene

Molecular Formula

C9H17NO

Molecular Weight

166.26 g/mol

IUPAC Name

8-methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene

InChI

InChI=1S/C11H18O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h8-10H,2-7H2,1H3

InChI Key

BTLRDSPISZYIIT-UHFFFAOYSA-N

SMILES

COC1=CCCC2C1CCCC2

Canonical SMILES

COC1=CCCC2C1CCCC2

synonyms

trans-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.